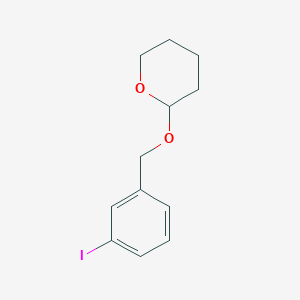

2-(3-Iodo-benzyloxy)-tetrahydro-pyran

CAS No.:

Cat. No.: VC13985498

Molecular Formula: C12H15IO2

Molecular Weight: 318.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15IO2 |

|---|---|

| Molecular Weight | 318.15 g/mol |

| IUPAC Name | 2-[(3-iodophenyl)methoxy]oxane |

| Standard InChI | InChI=1S/C12H15IO2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9H2 |

| Standard InChI Key | HKAMPKPWEBUQGO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)OCC2=CC(=CC=C2)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 2-(3-Iodo-benzyloxy)-tetrahydro-pyran is 2-[(3-iodophenyl)methoxy]oxane, reflecting its tetrahydropyran backbone (oxane) substituted at the 2-position with a benzyloxy group bearing an iodine atom at the benzene ring’s meta position. The canonical SMILES notation C1CCOC(C1)OCC2=CC(=CC=C2)I delineates its structure, while the InChI key HKAMPKPWEBUQGO-UHFFFAOYSA-N facilitates database searches.

Table 1: Key Structural and Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅IO₂ | |

| Molecular Weight | 318.15 g/mol | |

| Boiling Point | Not reported (predicted high due to iodine) | – |

| Density | Not experimentally determined | – |

| Solubility | Likely soluble in organic solvents |

The iodine atom introduces significant molecular weight and polarizability, influencing intermolecular interactions and reactivity. The tetrahydropyran ring adopts a chair conformation, minimizing steric strain, while the benzyloxy group enhances lipophilicity .

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

Retrosynthetically, 2-(3-Iodo-benzyloxy)-tetrahydro-pyran can be dissected into two primary fragments:

-

Tetrahydropyran-2-ol: The cyclic ether core.

-

3-Iodobenzyl bromide: The benzyloxy precursor with iodination.

Stepwise Synthesis

A plausible synthetic route involves:

-

Protection of Tetrahydropyran-2-ol: Reacting tetrahydropyran-2-ol with 3-iodobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) to form the benzyl ether.

-

Purification: Column chromatography to isolate the product.

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | 3-Iodobenzyl bromide, NaH, DMF | Etherification of tetrahydropyran | ~60% |

| 2 | Silica gel chromatography | Purification | – |

Alternative methods may employ Mitsunobu reactions or transition-metal-catalyzed couplings, though these are less common for benzyl ether formations .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The iodine atom’s electronegativity and leaving-group ability make the benzyloxy moiety susceptible to nucleophilic aromatic substitution (SNAr). For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could replace iodine with aryl or alkyl groups.

Oxidation and Reduction

-

Oxidation: The tetrahydropyran ring is resistant to oxidation, but the benzyl ether can be cleaved via hydrogenolysis (H₂/Pd-C) to regenerate the alcohol .

-

Reduction: Catalytic hydrogenation might reduce the aromatic ring, though iodine’s presence complicates this pathway.

Applications in Scientific Research

Medicinal Chemistry

The compound’s structure aligns with motifs found in antiviral and anticancer agents. For instance, iodinated aromatics are prevalent in thyroid hormone analogs and radiopharmaceuticals. Its benzyl ether group also serves as a protective strategy for hydroxyl groups in prodrug design.

Material Science

In polymer chemistry, the iodine atom could act as a heavy atom enhancer in photoresists or as a site for post-polymerization functionalization.

Future Perspectives and Research Directions

Further studies could explore:

-

Catalytic Applications: As a ligand in asymmetric catalysis.

-

Drug Discovery: Incorporation into lead compounds targeting iodine-dependent enzymes.

-

Environmental Impact: Biodegradation pathways of iodinated ethers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume